- Synthesis of substituted benzo-1,3-dioxolanes, dioxanes and benzo-1,4-dioxolanes, Entsiklopediya Inzhenera-Khimika, 2012, (6), 22-28

Cas no 92-44-4 (2,3-Dihydroxynaphthalene)

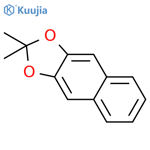

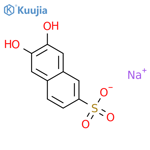

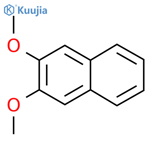

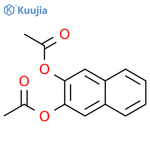

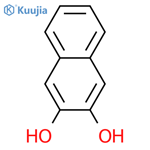

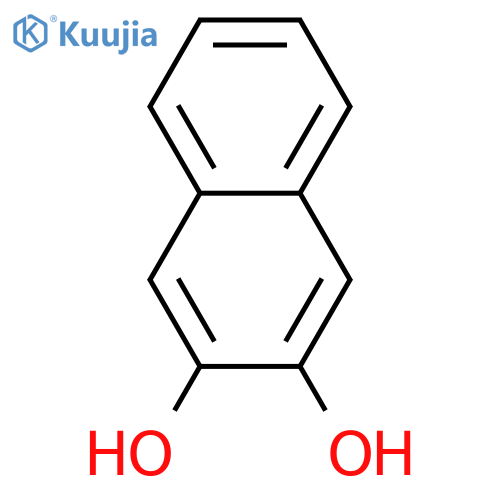

2,3-Dihydroxynaphthalene structure

商品名:2,3-Dihydroxynaphthalene

2,3-Dihydroxynaphthalene 化学的及び物理的性質

名前と識別子

-

- Naphthalene-2,3-diol

- 2,3-Naphthalenediol

- 2,3-Dihydroxynaphthalene

- 2,3-Dihydroxynapthalene

- 2,3-Dihydroxy naphthalene

- 2,3-Dihydroxynaphthlene

- Naphthalenediol-(2,3)

- JRNGUTKWMSBIBF-UHFFFAOYSA-N

- 2,3-DIHYDROXY-NAPHTHALENE

- O9U131030Z

- 3-hydroxy-2-naphthol

- 2-Hydroxy-3-naphthol

- 2,3dihydroxynaphthalene

- DSSTox_CID_23903

- WLN: L66J CQ DQ

- DSSTox_GSID_43903

- KSC4

- D 0593

- NSC 8707

- 2,3-Dihydroxynaphthalene,98%

- AI3-18148

- DIHYDROXYNAPHTHALENE, 2,3-

- D48

- 2,3-Dihydroxynaphthalene, technical, >=90% (HPLC)

- HY-W012558

- 2,3-Naphthalenediol, NSC 8707

- STK370868

- NCGC00356949-01

- NS00013882

- CHEMBL205007

- 92-44-4

- DB-057303

- 2,3-NAPHTHALENEDIOL [INCI]

- BDBM36290

- NSC-8707

- 2,3Dihydroxynapthalene

- NSC8707

- BRN 0742375

- W-100288

- MFCD00004073

- AS-12863

- Q27117387

- DTXSID2043903

- UNII-O9U131030Z

- AC2509

- F1908-0110

- CHEBI:38135

- AC-24461

- CS-W013274

- EINECS 202-156-7

- EN300-20357

- Naphthalene2,3diol

- DTXCID0023903

- 4-06-00-06564 (Beilstein Handbook Reference)

- SCHEMBL28653

- CAS-92-44-4

- Z104477860

- Tox21_303850

- 2,3-Dihydroxynaphthalene, >=98.0% (HPLC)

- SY015230

- D0593

- AKOS000120222

- 2,3Naphthalenediol

-

- MDL: MFCD00004073

- インチ: 1S/C10H8O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,11-12H

- InChIKey: JRNGUTKWMSBIBF-UHFFFAOYSA-N

- ほほえんだ: OC1C(O)=CC2C(=CC=CC=2)C=1

- BRN: 0742375

計算された属性

- せいみつぶんしりょう: 160.05200

- どういたいしつりょう: 160.052429494g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 140

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 4

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 40.5

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- 色と性状: 葉状結晶

- 密度みつど: 1.0924 (rough estimate)

- ゆうかいてん: 161-165 °C (lit.)

162-164 °C - ふってん: 353.9 ℃ at 760 mmHg

- フラッシュポイント: 175 ºC

- 屈折率: 1.5178 (estimate)

- PH値: 6 (1g/l, H2O, 20℃)

- ようかいど: 4g/l

- すいようせい: びようようせい

- PSA: 40.46000

- LogP: 2.25100

- ようかいせい: お湯に溶ける。

- かんど: 空気に敏感である

2,3-Dihydroxynaphthalene セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39

- 福カードFコード:10-23

- RTECS番号:QJ4750000

-

危険物標識:

- TSCA:Yes

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R36/37/38

2,3-Dihydroxynaphthalene 税関データ

- 税関コード:2907299090

- 税関データ:

中国税関コード:

2907299090概要:

29072999090他のポリフェノール、フェノールアルコール。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

29072999090ポリフェノール、フェノール樹脂ケース。規制条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.一般関税:30.0%

2,3-Dihydroxynaphthalene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046799-25g |

2,3-Dihydroxynaphthalene |

92-44-4 | 98% | 25g |

¥55.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046799-100g |

2,3-Dihydroxynaphthalene |

92-44-4 | 98% | 100g |

¥167.00 | 2024-04-25 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11307-50g |

2,3-Dihydroxynaphthalene, 98% |

92-44-4 | 98% | 50g |

¥519.00 | 2023-02-14 | |

| Enamine | EN300-20357-0.1g |

naphthalene-2,3-diol |

92-44-4 | 95% | 0.1g |

$19.0 | 2023-09-16 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0593-25G |

2,3-Dihydroxynaphthalene |

92-44-4 | >98.0%(GC)(T) | 25g |

¥200.00 | 2024-04-15 | |

| abcr | AB115978-250 g |

2,3-Dihydroxynaphthalene, 98%; . |

92-44-4 | 98% | 250 g |

€158.00 | 2023-07-20 | |

| Life Chemicals | F1908-0110-5g |

2,3-Dihydroxynaphthalene |

92-44-4 | 95%+ | 5g |

$60.0 | 2023-09-07 | |

| TRC | D450596-50g |

2,3-Dihydroxynaphthalene |

92-44-4 | 50g |

$121.00 | 2023-05-18 | ||

| TRC | D450596-25g |

2,3-Dihydroxynaphthalene |

92-44-4 | 25g |

$ 81.00 | 2023-09-07 | ||

| TRC | D450596-10g |

2,3-Dihydroxynaphthalene |

92-44-4 | 10g |

$ 58.00 | 2023-09-07 |

2,3-Dihydroxynaphthalene 合成方法

合成方法 1

はんのうじょうけん

1.1 Catalysts: KU 2 (ion exchanger) Solvents: Benzene ; 1 h, reflux

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Synthesis of dinaphtho-18-crown-6 and naphtho-15-crown-5, Huaxue Shiji, 1987, 9(4), 203-4

合成方法 3

はんのうじょうけん

リファレンス

- Molecular design, chemical synthesis, kinetic studies, calculations, and biological studies of novel enediynes equipped with triggering, detection, and deactivating devices. Model dynemicin A epoxide and cis-diol systems, Journal of the American Chemical Society, 1993, 115(18), 7944-53

合成方法 4

はんのうじょうけん

リファレンス

- Synthesis of some naphtholamines, Iranian Journal of Science and Technology, 1979, 7(3), 153-5

合成方法 5

合成方法 6

合成方法 7

合成方法 8

はんのうじょうけん

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -78 °C; 20 min, -78 °C; 3 - 12 h, -78 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 - 20 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 - 20 min, rt

リファレンス

- Preparation of indoles and other (hetero)arenes for treating protein folding disorders, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

リファレンス

- Method for the preparation of aryl alcohol or heteroaryl alcohol, Korea, , ,

合成方法 10

はんのうじょうけん

リファレンス

- Synthesis and use of ortho-(branched alkoxy)-tert-butoxybenzenes, Tetrahedron Letters, 2012, 53(50), 6815-6818

合成方法 11

はんのうじょうけん

リファレンス

- Hydroxylation of phenolic compounds using ultrasound in aqueous solution, Ultrasonics Sonochemistry, 1996, 3(3),

合成方法 12

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: Dodecyltrimethylammonium chloride , Chloro[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]copper Solvents: Octane ; 2 h, 50 °C; 5 h, 50 °C

リファレンス

- Method for synthesizing 2,3-dihydroxynaphthalene, China, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Sodium cholate , Terbium triacetate Catalysts: Triacylglycerol lipase Solvents: Water ; 25 °C

リファレンス

- A novel "pro-sensitizer" based sensing of enzymes using Tb(III) luminescence in a hydrogel matrix, Chemical Communications (Cambridge, 2012, 48(38), 4624-4626

合成方法 14

はんのうじょうけん

1.1 Reagents: Water Catalysts: Triacylglycerol lipase Solvents: tert-Butyl methyl ether ; 14 h, 25 °C

リファレンス

- Regioselective hydrolysis of diacetoxynaphthalenes catalyzed by Pseudomonas sp. lipase in an organic solvent, Tetrahedron, 1999, 56(2), 317-321

合成方法 15

はんのうじょうけん

1.1 Reagents: Sulfuric acid

リファレンス

- Quinone methides and fuchsones. XXVII. Oxidative rearrangement of o-fuchsone to 2,2-diphenyl-1,3-benzodioxole, Collection of Czechoslovak Chemical Communications, 1982, 47(12), 3318-27

合成方法 16

はんのうじょうけん

1.1 Reagents: 8-Hydroxyquinoline , Uranyl nitrate Solvents: Ethanol , Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 3 - 4.5, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 3 - 4.5, rt

リファレンス

- Microbial screening of thorium(IV) and dioxouranium(VI) chelates with oxine and phenols, Journal of the Indian Chemical Society, 2007, 84(7), 637-639

合成方法 17

はんのうじょうけん

1.1 Reagents: Aluminum chloride Solvents: Benzene ; 5 h, rt → reflux

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

リファレンス

- An efficient strategy for protecting dihydroxyl groups of catechols, Synlett, 2013, 24(6), 741-746

合成方法 18

はんのうじょうけん

リファレンス

- Chemistry of anti- and syn-1,2:3,4-naphthalene dioxides and their potential relevance as metabolic intermediates, Journal of Organic Chemistry, 1982, 47(27), 5339-53

合成方法 19

はんのうじょうけん

リファレンス

- Studies of Claisen rearrangement of bispropargyl ethers. Synthesis of naphthodipyrans, naphthodifurans and naphthofuropyrans, Heterocycles, 1985, 23(1), 81-92

合成方法 20

はんのうじょうけん

リファレンス

- An efficient synthesis of dinaphthothiophene derivatives, Tetrahedron Letters, 2008, 49(29-30), 4519-4521

2,3-Dihydroxynaphthalene Raw materials

- 2,3-Dihydroxynaphthalene

- 2,3-Dimethoxynaphthalene

- Sodium 6,7-Dihydroxynaphthalene-2-sulfonate

- Naphthalene-2,3-diol diacetate

- Naphtho[2,3-d]-1,3-dioxole, 2,2-dimethyl-

- (2S,4R,5S,7R)-3,6-Dioxatetracyclo[6.4.0.02,4.05,7]dodeca-1(12),8,10-triene

- 3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine

2,3-Dihydroxynaphthalene Preparation Products

2,3-Dihydroxynaphthalene サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:92-44-4)2,3-二羟基萘

注文番号:LE1770243

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:36

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:92-44-4)2,3-Dihydroxynaphthalene, ≥ 97.0%

注文番号:LE14558

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:10

価格 ($):discuss personally

2,3-Dihydroxynaphthalene 関連文献

-

Riku Muneyasu,Takashi Yamada,Megumi Akai-Kasaya,Hiroyuki S. Kato Phys. Chem. Chem. Phys. 2022 24 22222

-

Tyson N. Dais,Rina Takano,Takayuki Ishida,Paul G. Plieger Dalton Trans. 2022 51 1446

-

Saikat Santra,Pradyut Ghosh New J. Chem. 2020 44 5947

-

Paul MacLaurin,Paul J. Worsfold,Philip Norman,Michael Crane,Derek A. Palmer,James N. Miller,M. A. Hamada,G. J. Moody,J. D. R. Thomas,Margaret M. O'Leary,Bernadette S. Creaven,Bríd M. Lynch,Majella M. Ryan,Geraldine Barrett,M. Anthony McKervey,Steve J. Harris,Jamal Al-Jundi,C. Mamas,L. G. Earwaker,K. Randle,J. West,Keven Manley,Chalerm Ruangviriyachai,Jeremy D. Glennon,Damien Boyd,Paula Shearan,J. P. Hopkins,Michael O'Keeffe,Malcolm R. Smyth Anal. Proc. 1993 30 143

92-44-4 (2,3-Dihydroxynaphthalene) 関連製品

- 57303-99-8(Benzoapyrene-7,8-diol)

- 574-00-5(1,2-Dihydroxynaphthalene)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:92-44-4)2,3-Dihydroxynaphthalene

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:92-44-4)2,3-Dihydroxynaphthalene

清らかである:99%/99%

はかる:500g/1kg

価格 ($):151.0/257.0